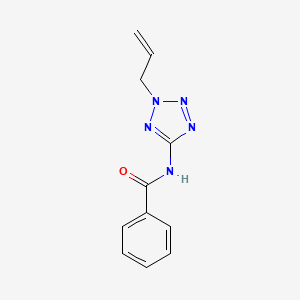![molecular formula C16H18N2O3S B4439040 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439040.png)
4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as MSMB, is a compound that has gained attention in the scientific community due to its potential use in cancer research. MSMB is a small molecule inhibitor that targets the protein MDM2, which is known to play a role in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 by MSMB can lead to the activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. In
Mecanismo De Acción
4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide inhibits MDM2 by binding to its p53-binding domain, which prevents MDM2 from ubiquitinating and degrading p53. This leads to the accumulation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to induce the expression of p21, a downstream target of p53 that is involved in cell cycle regulation.
Biochemical and Physiological Effects:
4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, but its effects on normal cells are less clear. Studies have shown that 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide can induce apoptosis in normal cells at higher concentrations, but it is generally well-tolerated at lower concentrations. 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to inhibit the growth of tumors in animal models, but its effects on tumor metastasis are unclear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high potency and specificity for MDM2. However, 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide can be difficult to synthesize and purify, which can limit its availability for research. In addition, 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has poor solubility in aqueous solutions, which can limit its use in cell culture experiments.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Development of more soluble analogs of 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide for use in cell culture experiments.
3. Investigation of the effects of 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide on tumor metastasis.
4. Evaluation of the potential use of 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide in combination therapy with other cancer drugs.
5. Development of 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide-based therapeutics for cancer treatment.
In conclusion, 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide is a small molecule inhibitor that has shown promise as a potential cancer therapeutic. Its ability to inhibit MDM2 and activate p53 has been extensively studied, and it has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. However, further research is needed to optimize its synthesis method, improve its solubility, and evaluate its effects on tumor metastasis.
Aplicaciones Científicas De Investigación
4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied as a potential cancer therapeutic due to its ability to inhibit MDM2 and activate p53. Several studies have demonstrated that 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has also been studied for its potential use in combination therapy with other cancer drugs.
Propiedades
IUPAC Name |
3-(methanesulfonamido)-4-methyl-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-6-4-5-7-14(11)17-16(19)13-9-8-12(2)15(10-13)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKVUXTUCNRFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(4-isopropylphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4438959.png)

![N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4438991.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4438995.png)

![2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4439009.png)
![3-amino-N-(3-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439019.png)
![isopropyl {2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazol-1-yl}acetate](/img/structure/B4439027.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4439031.png)


